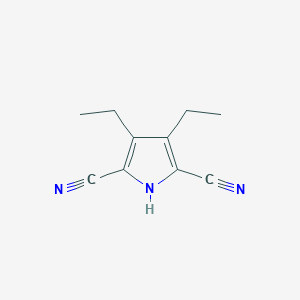
3,4-diethyl-1H-pyrrole-2,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diethyl-1H-pyrrole-2,5-dicarbonitrile is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two ethyl groups at the 3 and 4 positions and two cyano groups at the 2 and 5 positions on the pyrrole ring. It is used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethyl-1H-pyrrole-2,5-dicarbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of diethyl malonate with ammonium acetate and acetic anhydride, followed by the addition of a nitrile group. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and efficiency, often employing automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
3,4-Diethyl-1H-pyrrole-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives of the pyrrole.
Substitution: Various substituted pyrroles depending on the reagents used.
科学研究应用
3,4-Diethyl-1H-pyrrole-2,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism by which 3,4-diethyl-1H-pyrrole-2,5-dicarbonitrile exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The cyano groups play a crucial role in these interactions, often participating in hydrogen bonding or other non-covalent interactions with target molecules. Pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
相似化合物的比较
Similar Compounds
3,4-Diethyl-1H-pyrrole-2,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of nitrile groups.
Diethyl 3,4-pyrroledicarboxylate: Contains ester groups instead of nitrile groups.
2,5-Diethyl-1H-pyrrole-3,4-dicarboxylate: Another ester derivative with a different substitution pattern.
Uniqueness
3,4-Diethyl-1H-pyrrole-2,5-dicarbonitrile is unique due to the presence of both ethyl and nitrile groups on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C10H11N3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
3,4-diethyl-1H-pyrrole-2,5-dicarbonitrile |
InChI |
InChI=1S/C10H11N3/c1-3-7-8(4-2)10(6-12)13-9(7)5-11/h13H,3-4H2,1-2H3 |
InChI 键 |
XTOXAVZCHMRYQH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC(=C1CC)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


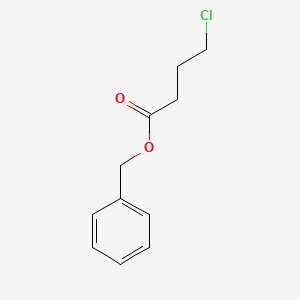


![Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-](/img/structure/B14749981.png)
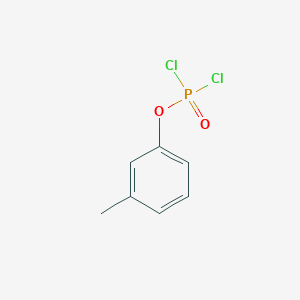
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride](/img/structure/B14750007.png)
![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)
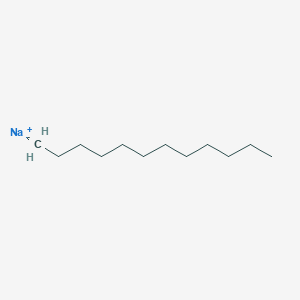

![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)
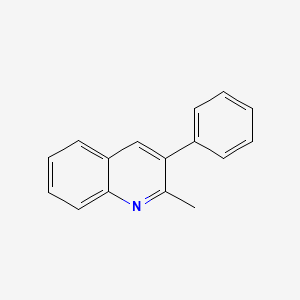
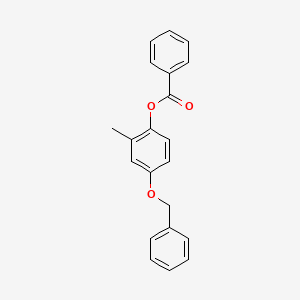
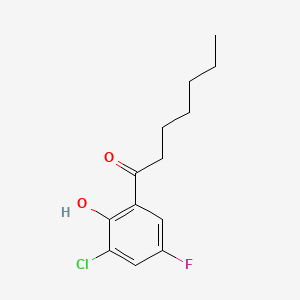
![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)
